2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane
Description
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane (CAS 1443349-51-6) is a dioxolane-containing compound featuring a phenoxy group substituted with a bromine atom at the para position and a methyl group at the meta position. The bromine substituent enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions or further functionalization .
Properties
IUPAC Name |
2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWYYYDMBVIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2OCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylphenol with an appropriate dioxolane precursor. One common method is the Williamson ether synthesis, where 4-bromo-3-methylphenol reacts with a dioxolane derivative in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the phenoxy group to a phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of 2-((4-azido-3-methylphenoxy)methyl)-1,3-dioxolane.
Oxidation: Formation of 2-((4-bromo-3-methylphenoxy)methyl)-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of 2-((4-methylphenoxy)methyl)-1,3-dioxolane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and phenoxy groups. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Similar Dioxolane Derivatives
Table 1: Structural and Functional Comparison of Selected Dioxolane Derivatives
Key Observations
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Bromine (target compound) and chlorine (azalanstat) enhance electrophilic reactivity, facilitating interactions with biological targets. For example, azalanstat’s 4-chlorophenyl group contributes to its nanomolar inhibition of heme oxygenase (HO) . Heterocyclic Additions: QC-57’s imidazole group and D26’s triazole moiety improve selectivity and potency. QC-57’s imidazole enables hydrogen bonding with HO-1’s active site, while D26’s triazole enhances fungicidal activity by inhibiting ergosterol biosynthesis .
Lipophilicity modulated by the dioxolane ring enhances membrane permeability, as seen in D26’s herbicidal efficacy .
Synthetic Utility :
- The bromine atom in the target compound allows for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, similar to methods used for 4-bromo-3-methylanisole derivatization ().
- Acetal formation protocols (e.g., ’s synthesis of 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) are applicable to the target compound’s preparation .
Selectivity and Mechanism of Action
- HO-1 vs. HO-2 Selectivity : QC-57’s dioxolane ring replaces a ketone in QC-65, improving HO-1 selectivity (IC50: 0.76 µM vs. HO-2 IC50: 100 µM). This highlights the dioxolane’s role in isoform-specific binding .
- Ergosterol Biosynthesis Inhibition: D26’s docking with fungal CYP51 P450 mirrors difenoconazole, suggesting dioxolanes can mimic triazole antifungals by blocking ergosterol synthesis .
Biological Activity
The compound 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is a derivative of the 1,3-dioxolane class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : 2-((4-bromo-3-methylphenoxy)methyl)-1,3-dioxolane
- Molecular Formula : C11H13BrO2
- Molecular Weight : 243.13 g/mol
The structure of the compound features a dioxolane ring substituted with a bromophenyl group, which is crucial for its biological activity.
Synthesis
The synthesis of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane typically involves the reaction of salicylaldehyde with appropriate diols under acidic conditions. The use of catalysts such as montmorillonite K10 has been reported to enhance yields and reduce reaction times .
Antimicrobial Properties
Research has indicated that various 1,3-dioxolane derivatives exhibit significant antibacterial and antifungal activities. The biological activity of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane can be compared to other compounds in its class:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane | TBD | TBD |
| Compound A | 625 against S. aureus | Significant against C. albicans |
| Compound B | 1250 against S. epidermidis | Moderate against C. albicans |
The specific minimum inhibitory concentration (MIC) values for 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane are yet to be fully documented; however, related compounds have shown promising results against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa .
The antimicrobial action of dioxolanes is often attributed to their ability to disrupt bacterial cell membranes or interfere with critical cellular processes. The presence of bromine in the phenyl ring may enhance lipophilicity, facilitating membrane penetration and subsequent disruption .
Case Studies and Research Findings
Several studies have explored the broader implications of dioxolane derivatives:
- Antibacterial Screening : A study demonstrated that new chiral and racemic 1,3-dioxolanes exhibited excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The activity was assessed using standard MIC methods .
- Antifungal Screening : Another investigation revealed that many dioxolanes showed significant antifungal efficacy against Candida albicans, indicating their potential use in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
